molecular formula C23H23N7O2 B11010660 1-(1H-indazol-3-yl)-4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one

1-(1H-indazol-3-yl)-4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11010660
M. Wt: 429.5 g/mol
InChI Key: AXHWBSCUVUZJTF-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-4-(4-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-1-CARBONYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple heterocyclic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-4-(4-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-1-CARBONYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the indazole and triazolopyridine intermediates, followed by their coupling with piperidine and pyrrolidinone derivatives. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-4-(4-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-1-CARBONYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-4-(4-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-1-CARBONYL)PYRROLIDIN-2-ONE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Indazol-3-yl)-4-(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyrrolidin-2-one
  • 1-(1H-Indazol-3-yl)-4-(4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyrrolidin-2-thione

Uniqueness

The uniqueness of 1-(1H-INDAZOL-3-YL)-4-(4-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-1-CARBONYL)PYRROLIDIN-2-ONE lies in its specific combination of heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Properties

Molecular Formula

C23H23N7O2

Molecular Weight

429.5 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H23N7O2/c31-20-13-16(14-30(20)22-17-5-1-2-6-18(17)24-27-22)23(32)28-11-8-15(9-12-28)21-26-25-19-7-3-4-10-29(19)21/h1-7,10,15-16H,8-9,11-14H2,(H,24,27)

InChI Key

AXHWBSCUVUZJTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4CC(=O)N(C4)C5=NNC6=CC=CC=C65

Origin of Product

United States

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